molecular formula C10H11NO4 B1199213 2-Nitrophenyl butyrate CAS No. 2487-26-5

2-Nitrophenyl butyrate

Cat. No.: B1199213
CAS No.: 2487-26-5
M. Wt: 209.2 g/mol
InChI Key: DMBLCROMMOZRCN-UHFFFAOYSA-N
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Description

2-Nitrophenyl butyrate is an organic compound with the chemical formula C10H11NO4. It is a yellow liquid with a distinct odor and is commonly used in the synthesis of drugs and dyes .

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl butyrate is esterase enzymes , specifically lipases . Esterases are a class of enzymes that split esters into an acid and an alcohol in a chemical reaction with water . They have high potential in pharmaceutical, food, and biofuel industrial applications .

Mode of Action

This compound is hydrolyzed by esterase enzymes, such as lipase, in water ambient conditions . This hydrolysis results in the formation of p-nitrophenol and butyric acid . P-nitrophenol actually occurs in the anionic form, p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .

Biochemical Pathways

The hydrolysis of this compound by esterase enzymes is part of the ester hydrolysis pathway . This pathway involves the breakdown of esters into their constituent alcohol and carboxylic acid. In this case, the ester this compound is broken down into p-nitrophenol and butyric acid .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its hydrolysis by esterase enzymes .

Result of Action

The hydrolysis of this compound by esterase enzymes results in the formation of p-nitrophenol and butyric acid . P-nitrophenol, in its anionic form p-nitrophenolate, gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer . This change can be used to measure the activity of esterase enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the enzyme that shows the highest activity against p-nitrophenyl butyrate substrate operates optimally at pH 8.5–9.5 and 40 °C .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl butyrate plays a significant role in biochemical reactions, particularly in the study of esterases and lipases. Esterases are enzymes that catalyze the hydrolysis of ester bonds, and this compound is often used as a substrate to measure their activity. When esterases act on this compound, they cleave the ester bond, releasing 2-nitrophenol and butyric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 2-nitrophenol .

Cellular Effects

This compound influences various cellular processes, particularly those involving esterases and lipases. In cellular assays, the compound is used to study the activity of these enzymes within different cell types. The hydrolysis of this compound by esterases can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can act as a signaling molecule, influencing various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with esterases and lipases. These enzymes bind to the ester bond of this compound, facilitating its hydrolysis. The catalytic triad of serine, histidine, and aspartate in the active site of esterases plays a crucial role in this process. The serine residue attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate. This intermediate is stabilized by the histidine and aspartate residues, leading to the release of 2-nitrophenol and butyric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. In in vitro studies, the hydrolysis of this compound by esterases can be monitored over time to assess enzyme activity. Long-term effects on cellular function can also be observed, particularly in studies involving continuous exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study the activity of esterases and lipases without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects are observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and metabolic functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of ester bonds. The primary enzymes interacting with this compound are esterases and lipases. These enzymes catalyze the breakdown of this compound into 2-nitrophenol and butyric acid. The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it interacts with esterases and lipases localized in different cellular compartments. The distribution of this compound can be influenced by the presence of transporters and binding proteins that facilitate its movement within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of esterases and lipases. These enzymes are found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. The activity and function of this compound can be affected by its localization within these compartments. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-nitrophenyl butyrate typically involves the esterification of 2-nitrophenol with butyric acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond . The general reaction can be represented as follows:

2Nitrophenol+Butyric Acid2Nitrophenyl Butyrate+Water2-\text{Nitrophenol} + \text{Butyric Acid} \rightarrow 2-\text{Nitrophenyl Butyrate} + \text{Water} 2−Nitrophenol+Butyric Acid→2−Nitrophenyl Butyrate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using solvents and catalysts to increase yield and efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl butyrate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts, water.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Nucleophiles (e.g., amines, thiols).

Major Products Formed:

Comparison with Similar Compounds

2-Nitrophenyl butyrate can be compared with other nitrophenyl esters, such as:

The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its interaction with enzymes and other reagents .

Properties

IUPAC Name

(2-nitrophenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBLCROMMOZRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179579
Record name 2-Nitrophenyl butyrate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-26-5
Record name Butanoic acid, 2-nitrophenyl ester
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Record name 2-Nitrophenyl butyrate
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Record name 2487-26-5
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Record name 2-Nitrophenyl butyrate
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Record name o-nitrophenyl butyrate
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Record name 2-NITROPHENYL BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Nitrophenyl butyrate in the synthesis of 1,5-naphthalenediamine as described in the research?

A1: While the research paper doesn't explicitly detail the reaction mechanisms, it lists 4-(2-nitrophenyl)butyrate, alongside other compounds like 4-(2-nitrophenyl)butyronitrile and 4-(2-nitrophenyl)amide of butyric acid, as key intermediates in the production of 1,5-naphthalenediamine []. This suggests that these compounds, including this compound (the ethyl ester of 4-(2-nitrophenyl)butyric acid), likely serve as precursors in a multi-step synthesis. Further research into the reaction pathways and conditions would be needed to elucidate the precise role and transformations of this compound within this specific synthesis.

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